molecular formula C20H18N6OS2 B251165 4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide

4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide

Cat. No. B251165
M. Wt: 422.5 g/mol
InChI Key: JWMHKRLBLMYEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide is a synthetic compound that has been of great interest to researchers due to its potential therapeutic properties. This compound is also known as MTDA and has been studied extensively for its potential use in treating various diseases and disorders.

Mechanism of Action

The exact mechanism of action of MTDA is not fully understood, but it is thought to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, MTDA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and is involved in the development of cancer.
Biochemical and Physiological Effects:
MTDA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. Additionally, MTDA has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using MTDA in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to target specific disease processes. Additionally, MTDA has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using MTDA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on MTDA could focus on further elucidating its mechanism of action and identifying specific diseases and disorders that it may be effective in treating. Additionally, research could focus on developing more effective and efficient methods for synthesizing and administering MTDA, as well as optimizing its pharmacokinetic and pharmacodynamic properties. Finally, research could explore the potential use of MTDA in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of MTDA involves several steps, including the reaction of 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl) isothiocyanate with 4-aminobenzamide. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

MTDA has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. Research has shown that MTDA has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTDA has been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Furthermore, MTDA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

4-methyl-N-[[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-11-4-6-14(7-5-11)17(27)22-19(28)21-16-9-8-15(10-12(16)2)18-25-26-13(3)23-24-20(26)29-18/h4-10H,1-3H3,(H2,21,22,27,28)

InChI Key

JWMHKRLBLMYEQN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.